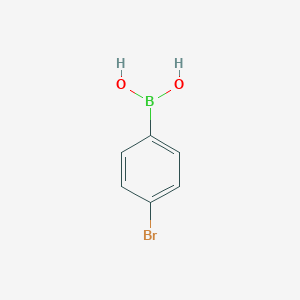

4-ブロモフェニルボロン酸

概要

説明

それは、有機合成、特に鈴木・宮浦クロスカップリング反応で広く使用されている白色からオフホワイトの結晶性固体です 。この化合物は、炭素-炭素結合を形成する能力が高く評価されており、さまざまな有機分子の合成において重要な試薬となっています。

2. 製法

合成経路と反応条件: 4-ブロモフェニルボロン酸は、いくつかの方法によって合成できます。一般的なアプローチの1つは、4-ブロモフェニルマグネシウムブロミドとホウ酸トリメチルを反応させ、その後加水分解することです 。別の方法には、ビス(ピナコラート)ジボロンをホウ素源として用いた、4-ブロモヨードベンゼンのパラジウム触媒によるボリル化があります 。

工業的製造方法: 工業的な設定では、4-ブロモフェニルボロン酸の製造は、多くの場合、大規模な鈴木・宮浦カップリング反応を含みます。これらの反応は通常、高収率と純度を確保するために、パラジウム触媒と適切な配位子を使用して、制御された条件下で行われます 。

科学的研究の応用

4-ブロモフェニルボロン酸は、科学研究において幅広い用途を持っています。

化学: 有機合成、特に炭素-炭素結合の形成における試薬として使用されます.

生物学: 生物活性分子や医薬品の合成に使用されます.

医学: 薬物や治療薬の開発に使用されます.

工業: 先進材料やポリマーの製造に適用されます.

作用機序

4-ブロモフェニルボロン酸の作用機序は、主に鈴木・宮浦カップリング反応におけるボロン酸誘導体としての役割に関係しています。この化合物は、パラジウム触媒とトランスメタル化され、その後還元脱離を起こして、目的のビアリール生成物を形成します 。このプロセスには、パラジウム-ホウ素中間体の形成が含まれ、この中間体は、ボロン酸からパラジウム中心へのアリール基の転移を促進します 。

類似の化合物:

フェニルボロン酸: ブロモ置換基がなく、そのため特定のカップリング反応では反応性が低くなります.

4-クロロフェニルボロン酸: 構造は似ていますが、ブロモではなくクロロ置換基があり、反応における反応性と選択性に影響を与える可能性があります.

4-フルオロフェニルボロン酸: フルオロ置換基が含まれており、4-ブロモフェニルボロン酸と比較して、異なる電子特性と反応性を示します.

独自性: . これは、複雑な有機化合物の合成における貴重な試薬となっています。

生化学分析

Biochemical Properties

4-Bromophenylboronic acid plays a significant role in biochemical reactions. It is used for palladium-catalyzed Suzuki-Miyaura cross-couplings . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through these catalytic processes.

Molecular Mechanism

The molecular mechanism of action of 4-Bromophenylboronic acid involves its role in palladium-catalyzed Suzuki-Miyaura cross-couplings . It exerts its effects at the molecular level through these catalytic processes, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with trimethyl borate, followed by hydrolysis . Another method includes the palladium-catalyzed borylation of 4-bromoiodobenzene using bis(pinacolato)diboron as the boron source .

Industrial Production Methods: In industrial settings, the production of 4-bromophenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out under controlled conditions using palladium catalysts and appropriate ligands to ensure high yields and purity .

化学反応の分析

反応の種類: 4-ブロモフェニルボロン酸は、以下を含むさまざまな化学反応を起こします。

鈴木・宮浦カップリング: この反応は、パラジウム触媒の存在下で、4-ブロモフェニルボロン酸とアリールハロゲン化物をカップリングさせて、ビアリール化合物を形成する反応です.

一般的な試薬と条件:

パラジウム触媒: 鈴木・宮浦カップリング反応で使用されます.

酸化剤: 酸化反応では、過酸化水素など.

求核剤: 置換反応用.

主な生成物:

ビアリール化合物: 鈴木・宮浦カップリングによって生成されます.

4-ブロモフェノール: 酸化によって生成されます.

類似化合物との比較

Phenylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.

4-Chlorophenylboronic Acid: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and selectivity in reactions.

4-Fluorophenylboronic Acid: Contains a fluorine substituent, leading to different electronic properties and reactivity compared to 4-bromophenylboronic acid.

Uniqueness: . This makes it a valuable reagent in the synthesis of complex organic compounds.

特性

IUPAC Name |

(4-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLFZIBJXUQVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203129 | |

| Record name | 4-Bromophenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromophenylboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5467-74-3 | |

| Record name | (4-Bromophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5467-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxy-4-bromophenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-Bromophenylboronic acid consists of a phenyl ring substituted with a bromine atom at the para position and a boronic acid group (-B(OH)2) at the first position.

A: Yes, computational studies have been conducted to investigate the molecular properties of 4-Bromophenylboronic acid. Density Functional Theory (DFT) calculations were employed to simulate the vibrational spectra of 4-Bromophenylboronic acid []. These simulations provided insights into the molecule's vibrational modes and helped assign experimental infrared and Raman bands. Additionally, DFT-D3 methods were used to analyze homomeric and heteromeric interactions in molecular complexes of theophylline with 4-Bromophenylboronic acid [].

A: Comparing the inhibitory activity of boronic acid derivatives on soybean urease reveals valuable SAR insights []. The study demonstrated that 4-Bromophenylboronic acid exhibits stronger inhibition compared to butylboronic acid and phenylboronic acid, indicating that the presence of a halogen atom on the phenyl ring enhances inhibitory potency []. Further research exploring modifications to the phenyl ring substituents and the boronic acid moiety could provide a more comprehensive understanding of the SAR and facilitate the development of more potent and selective inhibitors.

ANone: Various analytical techniques are employed to characterize 4-Bromophenylboronic acid, as evident in the research papers:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of the molecule. 1H, 11B, 13C, and 29Si NMR are specifically mentioned in the context of characterizing 4-bromophenylboronate derivatives [].

- X-ray Crystallography: Used to determine the three-dimensional structure of 4-Bromophenylboronic acid and its derivatives in crystalline form [, ].

- Gas Chromatography (GC): Employed to analyze 4-Bromophenylboronic acid derivatives after derivatization with mercuric salts []. Both Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are utilized for detection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)

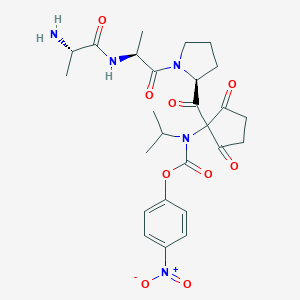

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)